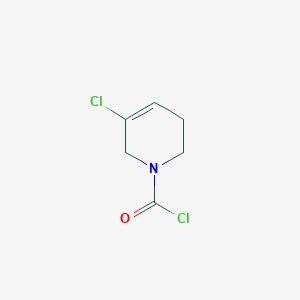

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is a chemical compound with the molecular weight of 180.03 . It is a derivative of tetrahydropyridines (THPs), which are a subgroup of nitrogen heterocycles found in biologically active molecules .

Synthesis Analysis

Many THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . For instance, a method has been developed for the synthesis of 3-carbethoxy-2-methyl-6-(oxo-alkylidene)-1,4,5,6-tetrahydropyridines by reaction of trans-3-chloro-1,3-alkadien-5-ones with ethyl aminocrotonate .Molecular Structure Analysis

The IUPAC name of this compound is 5-chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride . The InChI code is 1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 .Chemical Reactions Analysis

Tetrahydropyridines (THPs) have sparked notable interest as an auspicious heterocyclic moiety. Existing in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine, its presence has been identified in both natural products and synthetic pharmaceutical agents .Physical And Chemical Properties Analysis

This compound is insoluble in water . The density of a similar compound, 1,2,3,6-Tetrahydropyridine, is 0.913 g/cm3.Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride has been explored for its utility in the synthesis of heterocyclic compounds. For instance, researchers have developed novel methodologies for the synthesis of pyridines and tetrahydroquinolines through a one-pot process involving coupling, isomerization, and cyclocondensation sequences. This process showcases the compound's role as a versatile building block in organic synthesis, particularly in the generation of six-membered aromatic heterocycles with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002).

Photochemical and Photocatalytic Studies

Another domain of interest is the photochemical and photocatalytic degradation studies of related compounds, which offer insights into environmental remediation techniques. For example, 3,5,6-trichloro-2-pyridinol, a degradation product of chlorpyrifos, has been subjected to photolysis and TiO2 photocatalytic degradation experiments. These studies not only elucidate the degradation mechanism but also assess the mineralization efficiency, thereby contributing to our understanding of environmental pollutants' fate under irradiation conditions (Žabar et al., 2016).

Organic Chemistry: Reactions and Mechanisms

The compound's reactivity has also been examined in various chemical reactions, including its involvement in synthesizing N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines. Such compounds exhibit a range of biological activities, including analgesic and anti-inflammatory properties. The synthesis process typically involves reacting 1-chloro-2,4-dinitrobenzene with substituted pyridines, highlighting the compound's utility in creating medically relevant molecules (Rao et al., 1995).

Antibacterial Applications

Research into the antibacterial properties of 1,2,4-triazole derivatives synthesized from sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate indicates the potential for developing new antimicrobial agents. Such studies demonstrate the broader implications of utilizing this compound derivatives in medicinal chemistry and drug development (El-Sayed, 2006).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride is not mentioned in the search results, THP-containing compounds have been found to possess biologically active properties . This suggests that they may interact with biological systems in a significant way.

Safety and Hazards

Future Directions

The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 5-Chloro-1,2,3,6-tetrahydropyridine-1-carbonyl chloride and similar compounds could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name |

5-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2NO/c7-5-2-1-3-9(4-5)6(8)10/h2H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHGIRWUVUCAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-3-yl)ethyl)acetamide](/img/structure/B2738100.png)

![2-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2738101.png)

![2-[(2-chlorobenzyl)sulfanyl]-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2738102.png)

![3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738104.png)

![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2738107.png)

![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)

![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)